2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid
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Overview
Description
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is also known by its IUPAC name, N-[(5-methyl-4-isoxazolyl)carbonyl]alanine . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with alanine in the presence of a coupling agent . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The oxazole ring plays a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid can be compared with other similar compounds, such as:
2-[(5-Methyl-1,2-oxazol-4-yl)amino]propanoic acid: This compound has a similar structure but lacks the formamido group, which may result in different chemical and biological properties.
2-[(5-Methyl-1,2-oxazol-4-yl)carboxamido]propanoic acid: This compound contains a carboxamido group instead of a formamido group, potentially leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the presence of the oxazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(8(12)13)10-7(11)6-3-9-14-5(6)2/h3-4H,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYLFZOZFKUSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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